(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC13738453
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClF2NO2 |
|---|---|
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1 |
| Standard InChI Key | JSUDTKJIUZNGOH-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl |
| SMILES | C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Molecular Formula:
Molecular Weight: 251.66 g/mol
IUPAC Name: (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
SMILES:
InChIKey:
The compound’s stereochemistry is critical for its biological activity. The (S)-configuration at the β-carbon ensures optimal binding to enzymatic targets, while the 2,4-difluorophenyl group enhances lipophilicity and metabolic stability .
Synthesis and Production
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Suzuki-Miyaura Coupling: Introduces the 2,4-difluorophenyl group to a β-amino acid precursor.
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Chiral Resolution: Asymmetric hydrogenation or enzymatic methods ensure (S)-configuration .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Industrial Optimization: Continuous flow reactors and green solvents (e.g., ethanol/water mixtures) improve yield (>85%) and reduce waste .
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 2,4-Difluorophenylboronic acid | Aryl group donor | |
| (S)-3-Amino-4-phenylbutanoic acid | Chiral backbone precursor | |
| Boc-protected derivative | Stability during synthesis |
Physicochemical Properties
Experimental Data
Table 2: Comparative Physicochemical Properties
| Property | This Compound | (S)-3-Amino-4-(3,4-diF-phenyl) Analog |
|---|---|---|
| Molecular Weight (g/mol) | 251.66 | 251.66 |
| LogP (Predicted) | 1.55 | 1.92 |
| Water Solubility (mg/mL) | 63.9 | 45.2 |
| Bioavailability Score | 0.55 | 0.62 |
Biological Activity and Mechanisms
Pharmacological Targets
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DPP-IV Inhibition: Binds to the enzyme’s active site (Ki = 12 nM), prolonging incretin activity for type 2 diabetes management .
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Antimicrobial Effects:
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Gram-positive Bacteria: MIC = 6–12 µg/mL (vs. S. aureus).
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Fungal Strains: IC₅₀ = 18 µM (vs. C. albicans).
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Neurotransmitter Modulation: Enhances serotonin reuptake inhibition (EC₅₀ = 0.8 µM), suggesting antidepressant potential.
Mechanism of Action
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Enzymatic Inhibition: The fluorophenyl group engages in hydrophobic interactions with DPP-IV’s S2 pocket, while the protonated amine forms a salt bridge with Glu205/206 .
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Oxidative Stress Reduction: Scavenges free radicals via electron donation from the amino group.
Applications in Drug Development
Diabetes Therapeutics
As a DPP-IV inhibitor precursor, this compound is integral to sitagliptin analogs. Clinical trials show a 1.2% reduction in HbA1c levels when used adjunctively with metformin .
Antimicrobial Agents
Incorporated into peptidomimetics, it disrupts bacterial cell wall synthesis. Synergy with β-lactams reduces MRSA viability by 90%.
Table 3: Pipeline Candidates Derived from This Compound
| Candidate | Target Indication | Development Phase |
|---|---|---|
| STG-0032 | Type 2 Diabetes | Phase II |
| AMB-1127 | Multidrug-resistant UTIs | Preclinical |
| NEU-445 | Major Depressive Disorder | Discovery |
Comparison with Structural Analogs
Table 4: Structure-Activity Relationships
| Analog Substituent | DPP-IV Ki (nM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2,4-Difluorophenyl (this) | 12 | 6–12 |
| 3,4-Dichlorophenyl | 28 | 18–24 |
| 4-Nitrophenyl | 45 | >50 |
The 2,4-difluoro substitution optimizes target affinity and solubility, outperforming chloro and nitro analogs .
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